Ethanediamide, N-(4-hydroxyphenyl)-N'-(phenylmethyl)-
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Overview
Description
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylmethyl)- is an organic compound that belongs to the class of amides This compound features a benzyl group and a hydroxyphenyl group attached to the nitrogen atoms of the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylmethyl)- typically involves the reaction of 4-hydroxybenzylamine with benzylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylmethyl)- depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological targets, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Ethanediamide, N-(4-hydroxyphenyl)-N’-(methyl)-: Similar structure but with a methyl group instead of a benzyl group.
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenyl)-: Similar structure but without the benzyl group.
Ethanediamide, N-(4-methoxyphenyl)-N’-(phenylmethyl)-: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Ethanediamide, N-(4-hydroxyphenyl)-N’-(phenylmethyl)- is unique due to the presence of both a hydroxyphenyl and a benzyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential interactions with biological targets.
Properties
CAS No. |
93628-85-4 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-benzyl-N'-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C15H14N2O3/c18-13-8-6-12(7-9-13)17-15(20)14(19)16-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,16,19)(H,17,20) |
InChI Key |
MRWVYEMNSLFFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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